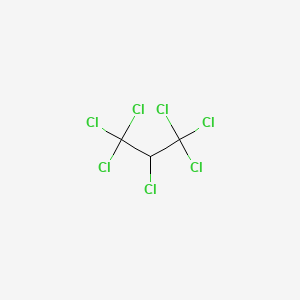

1,1,1,2,3,3,3-Heptachloropropane

描述

Contextualization within the Field of Chlorinated Aliphatic Hydrocarbons (CAHs)

Chlorinated aliphatic hydrocarbons (CAHs) are organic compounds containing carbon, hydrogen, and chlorine atoms arranged in a chain-like structure. opentextbc.calibretexts.org This class of chemicals has seen extensive use in various industrial applications, including as solvents for degreasing, in dry cleaning, and as chemical intermediates. regenesis.com A defining characteristic of many CAHs is their density, which is often greater than water, leading to their classification as Dense Non-Aqueous Phase Liquids (DNAPLs). regenesis.comencyclopedia.pub This property significantly complicates environmental remediation efforts, as these substances can sink through aquifers, contaminating groundwater and persisting for long durations. regenesis.comencyclopedia.pub

1,1,1,2,3,3,3-Heptachloropropane belongs to this larger family of CAHs. Its structure, a three-carbon chain with seven chlorine atoms, places it among the more heavily chlorinated members of this group. The high degree of chlorination influences its physical and chemical properties, such as its molecular weight and boiling point.

Significance of Highly Chlorinated Propanes as Environmental Contaminants of Concern

Highly chlorinated compounds, including chlorinated paraffins (which are categorized by chain length as short, medium, or long), are recognized as significant environmental contaminants. researchgate.netnih.gov These substances are often used as flame retardants and plasticizers in a variety of materials. researchgate.net Their chemical stability, a desirable trait for their industrial applications, contributes to their persistence in the environment. awpa.org

The environmental concerns associated with highly chlorinated substances include:

Persistence: They are often resistant to natural degradation processes.

Bioaccumulation Potential: Some chlorinated compounds can accumulate in the tissues of living organisms.

Toxicity: Many chlorinated compounds have been shown to have adverse effects on environmental organisms and human health. canada.ca

For instance, chlorinated alkanes with up to 20 carbon atoms are considered to have the potential for immediate or long-term harmful effects on the environment and its biological diversity under Canadian regulations. canada.ca While specific data for this compound is scarce, the general properties of highly chlorinated compounds suggest it may also be a persistent environmental contaminant.

Identification of Research Gaps Concerning this compound

A review of the scientific literature reveals a significant research gap concerning the environmental fate, transport, and toxicological profile of this compound. While basic physicochemical data are available from chemical databases, comprehensive studies are lacking. epa.govnih.govnist.gov

The following table summarizes the available information for this compound, highlighting the absence of key environmental and toxicological data.

Table 1: Physicochemical Properties and Data Availability for this compound

| Property | Value/Data | Source |

|---|---|---|

| IUPAC Name | This compound | nih.govepa.gov |

| CAS Number | 3849-33-0 | nih.govnist.govepa.gov |

| Molecular Formula | C3HCl7 | nist.govepa.gov |

| Molecular Weight | 285.211 g/mol | nist.gov |

| Environmental Fate and Transport Data | Not available in reviewed literature | - |

| Ecotoxicity Data | Not available in reviewed literature | - |

| Mammalian Toxicology Data | Not available in reviewed literature | - |

This lack of specific research stands in contrast to other chlorinated propanes, such as 1,2,3-trichloropropane (B165214), for which numerous toxicological studies have been conducted. nih.govhealth.state.mn.us

Overview of Academic Research Perspectives and Objectives

Given the absence of direct research on this compound, academic perspectives and objectives must be inferred from the broader context of research on CAHs. The primary objectives of such research typically include:

Characterizing Environmental Behavior: Understanding how the substance moves and persists in soil, water, and air.

Assessing Toxicological Effects: Determining the potential for the compound to cause harm to ecosystems and human health.

Developing Remediation Strategies: Creating effective methods for cleaning up contamination. encyclopedia.pub

Future research on this compound would likely follow these established lines of inquiry. The initial steps would involve laboratory studies to determine its degradation rates, partitioning behavior (e.g., between water and organic carbon), and basic toxicity to standard test organisms. Such data are crucial for conducting a comprehensive risk assessment and determining if this compound warrants further regulatory attention.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,1,2,3,3,3-heptachloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl7/c4-1(2(5,6)7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOUTMTXULWVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063211 | |

| Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3849-33-0 | |

| Record name | 1,1,1,2,3,3,3-Heptachloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3849-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003849330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Distribution of 1,1,1,2,3,3,3 Heptachloropropane

Detection and Prevalence in Diverse Environmental Matrices

Direct and specific data on the environmental concentrations of 1,1,1,2,3,3,3-Heptachloropropane are not widely available. However, studies on other chlorinated propanes and chlorinated paraffins provide insights into their likely presence and behavior in the environment.

Aqueous Environments (Surface Water, Groundwater)

There is limited specific data on the detection of this compound in aqueous environments. However, related compounds, such as other chlorinated propanes, have been identified in water systems. For instance, the formation of 1,2-dichloropropane (B32752) has been observed during the electro-oxidation of urine on certain types of anodes, indicating that complex chlorinated propanes can be generated in wastewater treatment processes. acs.org The Cape Fear Public Utility Authority is also exploring advanced treatment options for 1,4-dioxane, a chemical that enters the Cape Fear River from upstream municipal wastewater treatment plants that process industrial waste. portcitydaily.com While not directly related to heptachloropropane, this highlights the pathway of industrial chemicals into water systems.

Terrestrial Compartments (Soil, Sediments)

Specific monitoring data for this compound in soil and sediments is not readily found in the literature. However, chlorinated paraffins, which share some chemical properties with highly chlorinated propanes, are known to be widespread in sediment and soil. pops.int The persistence and hydrophobic nature of such compounds suggest they are likely to adsorb to soil and sediment particles if released into the environment.

Atmospheric Presence and Transport

The atmospheric fate of this compound is not specifically documented. However, the behavior of other halogenated hydrocarbons suggests that it would likely be subject to atmospheric transport. nih.govnih.gov The atmospheric fate of such compounds is influenced by factors like their volatility and susceptibility to degradation by atmospheric radicals. rsc.orgrsc.org Given its structure, it is expected to be a volatile organic compound.

Global Distribution Patterns of Chlorinated Propane (B168953) Congeners

While global distribution data for this compound is unavailable, information on chlorinated paraffins (CPs) can offer a proxy understanding. Monitoring data have shown the widespread occurrence of medium-chain chlorinated paraffins (MCCPs) in surface water, sediment, soil, biota, and air across various regions, including remote areas. pops.int This indicates the potential for long-range environmental transport of persistent chlorinated hydrocarbons.

Table 1: General Occurrence of Related Chlorinated Compounds in Environmental Matrices

| Environmental Compartment | Detected Related Compounds | General Findings |

| Aqueous Environments | 1,2-Dichloropropane | Formation as a byproduct in wastewater treatment. acs.org |

| Medium-Chain Chlorinated Paraffins (MCCPs) | Widespread occurrence in surface water globally. pops.int | |

| Terrestrial Compartments | Medium-Chain Chlorinated Paraffins (MCCPs) | Detected in sediment and soil in multiple regions. pops.int |

| Atmosphere | Medium-Chain Chlorinated Paraffins (MCCPs) | Detected in air, including in remote regions. pops.int |

| Biota | Medium-Chain Chlorinated Paraffins (MCCPs) | Found in various organisms, including predators. pops.int |

Characterization of Point and Non-Point Sources

The specific industrial sources of this compound are not well-documented. However, its formation can be linked to general industrial processes involving the chlorination of hydrocarbons.

Industrial Discharge and Manufacturing Processes

The production of polychloropropanes can occur through the chlorination of propane. google.com Industrial processes that utilize chlorine and propane or propylene (B89431) can potentially generate a variety of chlorinated byproducts, including heptachloropropane isomers. researchgate.netepa.gov For example, a modified Friedel-Crafts or Prins reaction using chloroform (B151607) and tetrachloroethylene (B127269) with a catalytic aluminum chloride can produce a heptachloropropane. wikipedia.org The release of these compounds into the environment could occur through industrial wastewater discharges, fugitive emissions from manufacturing facilities, or disposal of industrial waste.

Table 2: Potential Industrial Sources of Chlorinated Propanes

| Industrial Process | Potential for Release |

| Propane Chlorination | Direct manufacturing process for polychloropropanes. google.com |

| Chemical Synthesis | Use of chlorinated feedstocks like chloroform and tetrachloroethylene can lead to the formation of highly chlorinated byproducts. wikipedia.org |

| Petrochemical Industry | Separation and processing of C3 hydrocarbons (propane, propylene) can involve chlorination steps. epa.gov |

Environmental Fate and Transport Dynamics

Persistence and Environmental Half-Lives in Natural Systems

Long-Range Environmental Transport Potential and Global Cycling

The potential for a chemical to undergo long-range environmental transport is a key hazard criterion for persistent organic pollutants (POPs). This process allows contaminants to travel far from their original source, reaching remote and pristine environments. The assessment of long-range transport potential often involves evaluating a chemical's persistence and its movement through air and water. While the general class of chlorinated propanes is a concern for soil and water contamination, specific data to model the atmospheric lifetime, characteristic travel distance, or global cycling of 1,1,1,2,3,3,3-heptachloropropane are not available.

Bioaccumulation and Biomagnification within Trophic Levels

Bioaccumulation is the process where a substance builds up in an organism, and biomagnification is the increasing concentration of that substance at successively higher levels in a food chain. nih.gov These processes are of significant concern for persistent, bioaccumulative, and toxic (PBT) substances. Hydrophobic compounds, like many chlorinated hydrocarbons, have a tendency to accumulate in the fatty tissues of organisms. For instance, hexabromocyclododecane (HBCD), another halogenated hydrocarbon, is known to biomagnify in marine food webs. nih.gov However, no specific studies or data on the bioconcentration factor (BCF), bioaccumulation, or biomagnification potential of this compound in any trophic level have been found in the reviewed literature. While there is low concern for some substances to accumulate in organisms and cause food-chain effects, without specific data, the potential for this compound remains unknown. regulations.gov

Inter-media Transfer Mechanisms (e.g., Volatilization, Leaching, Adsorption)

The movement of a chemical between different environmental compartments—air, water, and soil—is governed by its physical and chemical properties. Mechanisms such as volatilization from water surfaces, leaching through the soil column, and adsorption to soil and sediment particles determine a compound's environmental distribution. For many organic compounds, properties like vapor pressure and water solubility are used to estimate their tendency to move between media. regulations.gov However, specific experimental or estimated values for properties that would govern the inter-media transfer of this compound, such as its Henry's Law constant or soil organic carbon-water (B12546825) partitioning coefficient (Koc), are not documented in the available scientific literature. Therefore, a quantitative assessment of its behavior in terms of volatilization, leaching, and adsorption cannot be provided at this time.

Toxicological Profiles and Underlying Mechanisms

Comparative Ecotoxicology of Highly Chlorinated Propanes

The environmental impact of highly chlorinated propanes is marked by considerable variation in how different species are affected. This variability is a key factor in assessing the ecological risk posed by these compounds.

The sensitivity of different species to chlorinated paraffins, a class of compounds to which heptachloropropane belongs, varies significantly. nih.gov Aquatic organisms, in particular, show a high degree of sensitivity to the toxic effects of these chemicals. nih.gov For instance, studies on various chlorinated propanes have demonstrated a range of toxicological impacts across different species. In rats, inhalation exposure to 1,2,2,3-tetrachloropropane (B86103) and 1,1,2,2,3-pentachloropropane (B100383) resulted in irritation of mucosal tissues and adverse effects on the liver and kidneys. nih.gov Specifically, degenerative changes in the liver and kidneys were observed at certain concentrations of both tetrachloropropane and pentachloropropane. nih.gov

Reproductive studies in rats with these compounds showed that while 1,1,2,2,3-pentachloropropane had no treatment-related effects on mating performance, 1,2,2,3-tetrachloropropane appeared to lower the mating performance of females at a specific concentration. nih.gov However, a follow-up study at a lower concentration of tetrachloropropane showed no effects on fertility or offspring. nih.gov This highlights the dose-dependent nature of the toxic effects and the variability in response even within the same species.

Aquatic organisms exhibit a particularly high sensitivity to chlorinated paraffins. nih.govresearchgate.net Short-chain chlorinated paraffins (SCCPs) have been shown to cause harmful effects in fish and aquatic invertebrates at very low concentrations in laboratory settings. canada.ca For example, long-term exposure studies have revealed that chlorinated paraffins can lead to reduced growth in mussels. canada.ca

The toxicity of chlorinated paraffins to aquatic life can be underestimated by short-term studies, as some effects only become apparent after prolonged exposure. canada.ca The bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism relative to its concentration in the surrounding water, varies dramatically for different chlorinated paraffins and species, with some of the highest values observed in mussels. canada.ca Life-cycle studies on a variety of aquatic species have indicated statistically significant toxic effects, including abnormal behavior, growth reduction, reduced reproduction, and death, at low microgram per liter concentrations of SCCPs. epa.gov

Table 1: Aquatic Toxicity of a Short-Chain Chlorinated Paraffin (58% chlorinated C10-12)

| Test Species | Observed Effect | Concentration (µg/L) |

|---|---|---|

| Sheepshead Minnow | Statistically significant toxic effects | < 10 |

| Daphnids | Statistically significant toxic effects | < 10 |

| Mussels | Statistically significant toxic effects | < 10 |

| Rainbow Trout | Statistically significant toxic effects | < 20 |

| Mysid Shrimp | Statistically significant toxic effects | < 20 |

| Marine Alga | Statistically significant toxic effects | < 20 |

Mechanisms of Bioactivation and Metabolite Formation

The toxicity of 1,1,1,2,3,3,3-Heptachloropropane is intrinsically linked to its metabolism within an organism. The process of bioactivation can lead to the formation of reactive intermediates and toxic byproducts.

The metabolism of halogenated alkanes like this compound can proceed through pathways that generate free radicals. These highly reactive species can cause cellular damage by reacting with essential molecules such as proteins and DNA. While specific studies on the free radical generation pathways of this compound are not detailed in the provided results, the metabolism of similar compounds, such as 1,2,3-trichloropropane (B165214), involves dehalogenation reactions catalyzed by cytochrome P450. cdc.gov These reactions can form reactive intermediates, including radicals, which can lead to lipid peroxidation and the formation of adducts with proteins and DNA. cdc.gov

Oxidative metabolism is a key pathway for the biotransformation of chlorinated propanes. This process, often mediated by cytochrome P450 enzymes, can lead to the dehydrochlorination of the parent compound. For 1,2,3-trichloropropane, oxidation at the C2 position can result in the formation of 1,3-dichloroacetone. cdc.gov This metabolite can then undergo further reactions. cdc.gov Dehydrochlorination is also a known reaction for other chlorinated hydrocarbons, such as the conversion of heptachloropropane to hexachloropropene (B155961) using a base. wikipedia.org

The metabolic breakdown of chlorinated propanes can produce a range of genotoxic metabolites, which are substances that can damage genetic material (DNA). For 1,2,3-trichloropropane, metabolic pathways can lead to the formation of reactive episulfonium ions through glutathione (B108866) conjugation. cdc.gov These ions are potential alkylating agents that can bind to DNA. cdc.gov Furthermore, the oxidation of 1,2,3-trichloropropane can lead to the formation of 1,3-dichloroacetone, and potentially chloroacrolein, which can also react with glutathione. cdc.gov The formation of DNA adducts has been observed in various organs of rats and mice following exposure to 1,2,3-trichloropropane, indicating the production of genotoxic metabolites. epa.govnih.gov Studies on other chlorinated compounds, like p,p'-DDT, have also demonstrated the formation of genotoxic metabolites that can cause DNA damage. nih.gov

Cellular and Molecular Mechanisms of Toxicity

The lipophilic nature of halogenated hydrocarbons facilitates their interaction with cellular membranes and intracellular components, potentially leading to a cascade of toxic events. The following sections explore the probable cellular and molecular mechanisms of toxicity for this compound based on data from analogous compounds.

Receptor Activation and Signal Transduction Perturbations

Direct evidence of receptor activation by this compound is not currently available. However, the ability of lipophilic compounds to partition into cellular membranes suggests a potential to modulate the function of various membrane-bound receptors and associated signal transduction pathways. Perturbations in cellular signaling are a recognized mechanism of chemical-induced toxicity, affecting critical processes such as cell proliferation, differentiation, and apoptosis.

Induction of Oxidative Stress and Redox Imbalance

The metabolism of many halogenated hydrocarbons, primarily in the liver, is known to generate reactive oxygen species (ROS). This process can lead to a state of oxidative stress, where the cellular antioxidant capacity is overwhelmed, resulting in damage to vital macromolecules, including lipids, proteins, and DNA. For instance, studies on other chlorinated hydrocarbons have demonstrated the induction of oxidative stress as a key event in their toxicity.

Disturbance of Energy Metabolism and Mitochondrial Dysfunction

Mitochondria are frequent targets for toxic compounds due to their central role in cellular energy production. Halogenated hydrocarbons have been shown to interfere with mitochondrial function by disrupting the electron transport chain, leading to impaired ATP synthesis and increased production of ROS. A study on the related compound chlordane, for example, demonstrated inhibition of mitochondrial respiration, suggesting that this compound could potentially exert similar effects, leading to a compromise in cellular energy metabolism. nih.gov

Inhibition of Gap Junction-Mediated Intercellular Communication

Gap junctional intercellular communication (GJIC) is a critical process for maintaining tissue homeostasis, allowing for the direct exchange of ions and small signaling molecules between adjacent cells. The inhibition of GJIC is a known non-genotoxic mechanism of carcinogenesis, particularly tumor promotion. Research on the organochlorine pesticide heptachlor (B41519) and its metabolite, heptachlor epoxide, has shown that these compounds can inhibit GJIC in normal human breast epithelial cells. nih.gov This inhibition was associated with changes in the phosphorylation state of the gap junction protein connexin 43, suggesting a post-translational mechanism of action. nih.gov Given the structural similarities, it is plausible that this compound could also disrupt this essential cellular communication pathway.

Systemic Toxicological Endpoints and Target Organ Pathology

The systemic toxicity of halogenated hydrocarbons often manifests in specific organs, with the liver being a primary target due to its significant role in xenobiotic metabolism.

Hepatic Toxicity and Liver Lesions

While there are no specific case reports or detailed pathological studies on liver damage induced by this compound, the hepatotoxicity of the structurally similar compound 1,2,3-trichloropropane is well-documented. nih.govwikipedia.orgnih.govdoubtnut.com Inhalation and ingestion of 1,2,3-trichloropropane have been linked to severe liver injury in humans, characterized by extensive hepatocyte necrosis, inflammatory cell infiltration, and cholestasis. nih.govwikipedia.orgdoubtnut.com Animal studies with 1,2,3-trichloropropane have corroborated these findings, showing various liver lesions. nih.gov

The table below summarizes key findings from a case report on 1,2,3-trichloropropane poisoning, which may be indicative of the potential hepatic effects of this compound.

| Parameter | Observation in 1,2,3-Trichloropropane Poisoning | Potential Implication for this compound |

| Clinical Presentation | Severe jaundice, coagulation dysfunction. nih.govdoubtnut.com | Potential for similar signs of acute liver failure. |

| Biochemical Markers | Rapid increase in liver enzymes and total bilirubin. nih.govdoubtnut.com | Likely to cause significant elevations in markers of liver damage. |

| Histopathology | Severe necrosis of hepatocytes, massive inflammatory cell infiltration, cholestasis. nih.govdoubtnut.com | May induce similar patterns of hepatocellular injury and bile flow obstruction. |

Given the pronounced hepatotoxicity of structurally related compounds, it is highly probable that this compound is also a potent hepatotoxin.

Renal Toxicity and Kidney Dysfunction

There is no available data from studies on this compound to assess its potential for causing renal toxicity or kidney dysfunction. Research into the nephrotoxic effects of other chlorinated compounds often reveals potential for tubular damage and altered glomerular function, but such findings cannot be extrapolated to this compound without specific investigation.

Neurobehavioral Alterations and Central Nervous System Effects

Information regarding the potential for this compound to induce neurobehavioral alterations or affect the central nervous system is not present in the current body of scientific research. Studies on other volatile organic compounds have indicated a range of neurotoxic effects, but dedicated research is required to determine if this applies to this compound.

Reproductive and Developmental Toxicity Concerns

There are no specific studies on this compound that would allow for an evaluation of its reproductive and developmental toxicity. The potential for a chemical to interfere with reproductive processes or normal development is a critical area of toxicological assessment that remains unexplored for this compound.

Endocrine Disruption Potential

There is no research to suggest or rule out that this compound may act as an endocrine disruptor. The ability of a chemical to interfere with the body's hormonal systems is a significant toxicological concern that has not been investigated for this specific compound.

In the absence of empirical data, any discussion of the toxicological profile of this compound would be speculative. Further research is necessary to characterize the potential health hazards associated with this chemical.

Analytical Methodologies for Environmental Monitoring and Quantification

Advanced Chromatographic Techniques for Trace Analysis

Chromatographic methods, especially when coupled with mass spectrometry, are the cornerstone for the trace analysis of halogenated organic compounds like 1,1,1,2,3,3,3-heptachloropropane from complex environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a primary and widely used technique for the analysis of volatile and semi-volatile organic compounds, including this compound. hpst.czthermofisher.com The compound's volatility makes it amenable to GC separation, while MS provides highly selective and sensitive detection.

For the analysis of chlorinated propanes, sample preparation often involves purge and trap concentration, a technique that efficiently extracts volatile organic compounds (VOCs) from water samples. ysi.com In this method, an inert gas is bubbled through the sample, stripping the volatile compounds, which are then trapped on an adsorbent material. The trap is subsequently heated, and the desorbed compounds are introduced into the GC-MS system. For soil and sediment samples, solvent extraction followed by a cleanup step may be necessary to remove interfering matrix components. hpst.cz

The GC separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The NIST Mass Spectrometry Data Center reports a Kovats retention index of 1379.2 and 1380 on a standard non-polar column for this compound. nih.gov The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for trace-level quantification. ysi.com The mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of seven chlorine atoms, with a prominent peak at m/z 117. nih.gov

Table 1: GC-MS Parameters for the Analysis of Chlorinated Propanes

| Parameter | Typical Setting |

| Injection Mode | Splitless or Purge and Trap |

| Inlet Temperature | 200-250 °C |

| Carrier Gas | Helium or Hydrogen |

| Column | Non-polar (e.g., DB-5ms) or medium-polarity (e.g., DB-624) capillary column |

| Oven Program | Temperature gradient optimized for separation of volatile compounds |

| Ionization Mode | Electron Ionization (EI) |

| MS Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

Ultra-Performance Liquid Chromatography (UPLC) Coupled with Mass Spectrometry (MS/MS, HRMS)

While GC-MS is the more common technique for volatile compounds, ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) presents a viable alternative, particularly for less volatile or thermally labile halogenated compounds. nih.govmdpi.comresearchgate.net UPLC offers rapid separation with high resolution and efficiency.

For the analysis of short-chain halogenated hydrocarbons, UPLC can be advantageous in reducing sample preparation time and avoiding potential thermal degradation in the GC inlet. researchgate.net The separation is typically achieved using a reversed-phase column. The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with the addition of modifiers to improve peak shape and ionization efficiency. nih.govnih.gov

Detection by MS/MS in multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. mdpi.com High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in the confident identification of the target compound. While specific UPLC-MS/MS methods for this compound are not widely documented, the principles applied to other small, halogenated molecules are transferable. nih.govmdpi.comresearchgate.netnih.govmdpi.com

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques offer valuable information for the structural characterization of this compound and can be adapted for quantitative purposes.

Raman Spectroscopy for C-Cl Bond Characterization and Chlorine Content Determination

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules, providing a detailed fingerprint of the molecular structure. It is particularly useful for characterizing the carbon-chlorine (C-Cl) bonds in chlorinated hydrocarbons. The Raman spectrum of a closely related isomer, 1,1,1,2,2,3,3-heptachloropropane, is available and provides insight into the expected spectral features. chemicalbook.com

Studies on chlorinated paraffins have demonstrated that Raman spectroscopy can be used to determine the chlorine content. nih.govmdpi.comnih.govresearchgate.net The intensity of Raman bands corresponding to C-Cl stretching and deformation modes can be correlated with the degree of chlorination. This principle can be extended to this compound, where the analysis of the C-Cl vibrational bands could provide a method for quantifying its chlorine content and for structural confirmation.

Challenges in Detection and Quantification of Highly Chlorinated Propanes

The analysis of highly chlorinated propanes like this compound at trace levels in environmental samples is accompanied by several analytical challenges. epa.govsci-hub.stresearchgate.netdoaj.orgresearchgate.net

Volatility and Low Concentration Considerations

The high volatility of this compound can lead to losses during sample collection, storage, and preparation. sci-hub.st Proper sampling techniques, such as using sealed containers and minimizing headspace, are crucial to ensure sample integrity. During analysis, techniques like purge and trap are designed to handle volatile compounds, but care must be taken to optimize trapping and desorption efficiencies.

The typically low concentrations of this compound in the environment require highly sensitive analytical methods. researchgate.net Achieving low detection limits necessitates minimizing background contamination from solvents, glassware, and the analytical instrumentation itself. Matrix effects, where other components in the sample interfere with the detection of the target analyte, can also pose a significant challenge, potentially leading to inaccurate quantification. researchgate.net The use of isotopically labeled internal standards can help to correct for losses and matrix effects, improving the accuracy and precision of the analysis. ysi.com

Requirements for Sensitive and Specialized Analytical Methods

The detection and quantification of this compound in environmental samples present a significant analytical challenge due to its expected low concentrations. This necessitates the use of highly sensitive and specialized analytical methods to ensure accurate and reliable results. The primary techniques employed for the analysis of this and similar halogenated compounds revolve around gas chromatography (GC) coupled with various sensitive detectors.

For initial screening and routine analysis, a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD) is often utilized. The ECD offers high sensitivity to electrophilic compounds like chlorinated hydrocarbons. However, for confirmatory analysis and to avoid potential false positives from co-eluting interfering compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. GC-MS provides not only the retention time of the compound but also its mass spectrum, which serves as a molecular fingerprint for positive identification.

To achieve the very low detection limits required for environmental monitoring, advanced GC-MS techniques are often necessary. These can include:

Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of this compound. This significantly enhances the signal-to-noise ratio and, consequently, the sensitivity of the method.

Tandem Mass Spectrometry (MS/MS): This technique provides an even higher degree of selectivity and sensitivity by subjecting a specific parent ion of the analyte to a second stage of fragmentation, and then monitoring for a characteristic product ion.

The choice of the analytical column is also a critical factor. High-resolution capillary columns with non-polar or semi-polar stationary phases are typically selected to achieve optimal separation of this compound from other compounds present in the sample extract.

Sample Preparation Protocols for Complex Environmental Matrices

The effective isolation and concentration of this compound from complex environmental matrices such as water, soil, and air is a crucial prerequisite for accurate instrumental analysis. The specific sample preparation protocol is tailored to the nature of the sample matrix.

For water samples, two common extraction techniques are employed:

Liquid-Liquid Extraction (LLE): This classic method involves the partitioning of the analyte from the aqueous phase into an immiscible organic solvent.

Solid-Phase Extraction (SPE): This more modern technique involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. SPE is often favored due to its efficiency, lower solvent consumption, and higher concentration factors.

For soil and sediment samples, more rigorous extraction methods are required to desorb the analyte from the solid matrix. These include:

Soxhlet Extraction: A traditional method involving continuous extraction with a boiling solvent over an extended period.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at elevated temperatures and pressures to achieve rapid and efficient extractions.

For air samples, collection is typically performed using sorbent tubes, which trap volatile organic compounds from the air. The trapped analytes are then introduced into the analytical instrument by thermal desorption.

Following the initial extraction, a "clean-up" step is often necessary to remove co-extracted interfering substances, such as lipids or humic acids, which can negatively impact the performance of the gas chromatograph and mass spectrometer. Common clean-up techniques include gel permeation chromatography (GPC) and adsorption chromatography using materials like silica (B1680970) gel or Florisil.

Quality Assurance and Quality Control in Analytical Determination

A comprehensive Quality Assurance/Quality Control (QA/QC) program is indispensable for ensuring the generation of scientifically valid and legally defensible data in the analysis of this compound. This program encompasses a series of procedures designed to monitor and document the performance of the entire analytical process.

Key components of a robust QA/QC program include:

| QC Sample Type | Purpose |

| Method Blank | An analyte-free matrix processed alongside the samples to identify any potential contamination introduced during the analytical procedure. |

| Laboratory Control Sample (LCS) | A clean matrix spiked with a known concentration of the analyte to assess the accuracy and performance of the method. |

| Matrix Spike (MS) / Matrix Spike Duplicate (MSD) | Field samples spiked with a known amount of the analyte to evaluate the effect of the sample matrix on the method's accuracy and precision. |

| Surrogate Standards | Compounds chemically similar to the analyte, but not expected in the samples, are added to every sample to monitor the efficiency of the sample preparation and analysis for each individual sample. |

Regular instrument calibration, adherence to standardized operating procedures (SOPs), and participation in inter-laboratory proficiency testing programs are also vital elements of a comprehensive QA/QC plan.

Remediation Strategies and Technologies for Chlorinated Propane Contamination

Reductive Dechlorination Processes

Reductive dechlorination is a key process for the breakdown of highly chlorinated compounds. It involves the removal of chlorine atoms and their replacement with hydrogen atoms, leading to less toxic, dechlorinated products.

Zero-Valent Iron (ZVI) Applications and Enhancements

Zero-valent iron (ZVI) is a widely used reductant for the in situ chemical reduction (ISCR) of a variety of contaminants, including chlorinated solvents. enviro.wiki ZVI donates electrons, causing the reduction and dechlorination of compounds like 1,1,1,2,3,3,3-heptachloropropane. The reaction is an abiotic process that occurs on the surface of the iron. esaa.org

ZVI can be applied in various forms, including granular iron for permeable reactive barriers (PRBs) and nano-scale ZVI (nZVI) for injection into contaminated zones. enviro.wikimdpi.com The larger surface area of nZVI can lead to more effective and rapid degradation of contaminants. mdpi.com

To enhance the efficiency of ZVI, it can be combined with other amendments. Bimetallic nZVI, which consists of ZVI particles with a second metal like palladium or nickel deposited on the surface, can accelerate the dechlorination process. enviro.wiki Another enhancement involves the use of vitamin B12, which can act as a catalyst in the reductive dechlorination process.

| Compound Group | Specific Contaminants |

|---|---|

| Chlorinated Methanes | Tetrachloromethane, Chloroform (B151607) |

| Chlorinated Ethanes | 1,1,1-Trichloroethane (B11378), 1,1,2,2-Tetrachloroethane, Hexachloroethane |

| Chlorinated Ethenes | Tetrachloroethene (PCE), Trichloroethene (TCE), Dichloroethene (DCE) isomers, Vinyl chloride (VC) |

| Chlorinated Propanes | 1,2,3-Trichloropropane (B165214), 1,2-Dichloropropane (B32752) |

Limitations and Recalcitrance of Chlorinated Propanes to Abiotic Reduction

Despite its effectiveness, the abiotic reduction of chlorinated propanes using ZVI has limitations. The reaction rates can be slow for certain compounds, and the process can be hindered by the presence of other groundwater constituents that may passivate the iron surface. esaa.org Highly chlorinated propanes can be recalcitrant to abiotic reduction, meaning they resist degradation. rsc.org The presence of dissolved iron (Fe(II)) and the formation of secondary mineral phases appear to be crucial for the abiotic natural attenuation of some chlorinated solvents. serdp-estcp.mil

Oxidative Treatment Approaches

In contrast to reductive methods, oxidative treatment approaches introduce strong oxidizing agents to break down chlorinated contaminants. Common oxidants include permanganate, persulfate, and ozone. These methods can be effective for a broad range of organic compounds. For instance, a sono-activated persulfate process has shown promise for the degradation of 1,1,1-trichloroethane, a related chlorinated alkane. nih.gov This process generates sulfate (B86663) and hydroxyl radicals that are powerful oxidants. nih.gov Oxidative treatments can be applied in situ to degrade contaminants in place.

Bioremediation Techniques

Bioremediation harnesses the metabolic processes of microorganisms to degrade contaminants. This approach can be implemented under both aerobic and anaerobic conditions.

Aerobic Biodegradation Pathways

Aerobic biodegradation occurs in the presence of oxygen. Certain bacteria can use chlorinated propanes as a carbon source or co-metabolize them in the presence of another primary substrate. semanticscholar.org For example, some Mycobacterium species have been shown to degrade chlorinated alkanes like 1,1,1-trichloroethane when provided with an alkane like ethane (B1197151) as a growth substrate. nih.govethz.ch The initial step in the aerobic degradation of many chlorinated hydrocarbons is often catalyzed by monooxygenase or dioxygenase enzymes, which incorporate oxygen into the molecule, making it more susceptible to further breakdown. psu.edu

Anaerobic Biodegradation and Halorespiration

Anaerobic biodegradation takes place in the absence of oxygen and is a key process in the natural attenuation of chlorinated compounds in groundwater. A specific type of anaerobic respiration known as halorespiration (or organohalide respiration) involves bacteria using chlorinated compounds as terminal electron acceptors in their energy metabolism. wikipedia.org This process of reductive dechlorination is catalyzed by enzymes called reductive dehalogenases. wikipedia.org

Enzymatic Degradation Mechanisms

The biodegradation of chlorinated propanes, including the highly chlorinated compound this compound, often relies on specific enzymatic activities. nih.gov Microbial enzymes play a crucial role in breaking down these persistent xenobiotic compounds. nih.gov The primary enzymatic mechanisms involved are reductive dehalogenation and, in some cases, oxidative conversions.

Reductive dehalogenation is a significant pathway for the breakdown of highly chlorinated compounds under anaerobic conditions. nih.gov This process involves the removal of a chlorine atom and its replacement with a hydrogen atom. Enzymes known as dehalogenases, or more specifically, reductive dehalogenases, catalyze this reaction. nih.govnih.gov These enzymes are part of the metabolism of various anaerobic bacteria, which can use chlorinated compounds as electron acceptors in a process called halorespiration. nih.gov While specific studies on this compound are limited, the degradation of similar polychlorinated alkanes suggests that dehalogenase enzymes are key. nih.govnih.gov The process is often sequential, with the gradual removal of chlorine atoms leading to less chlorinated, and often less toxic, intermediates. researchgate.net

In some aerobic bacteria, oxidative enzymes can also contribute to the degradation of chlorinated hydrocarbons. However, reductive pathways are generally more effective for highly chlorinated molecules like heptachloropropane due to the high number of electronegative chlorine substituents. researchgate.net

| Enzyme Type | Degradation Mechanism | Conditions | Key Organisms (Examples) |

| Reductive Dehalogenase | Removes chlorine atoms and replaces them with hydrogen. nih.gov | Anaerobic | Dehalococcoides, Desulfomonile nih.govfrtr.gov |

| Haloalkane Dehalogenase | Hydrolytic cleavage of carbon-halogen bonds. nih.gov | Aerobic/Anaerobic | Mycobacterium, Pseudomonas nih.gov |

| Monooxygenases | Incorporation of an oxygen atom, initiating degradation. nih.gov | Aerobic | Methylosinus, Rhodococcus frtr.govnih.gov |

Cometabolic Degradation Processes

Cometabolism is a process where microorganisms degrade a contaminant fortuitously, using enzymes produced for the metabolism of another compound that serves as their primary energy and carbon source (a growth substrate). frtr.govenviro.wikifrtr.gov This process is particularly relevant for the degradation of chlorinated propanes at low concentrations, as the microbes' growth is not dependent on the contaminant itself. frtr.gov

Aerobic cometabolism is a common strategy employed for the remediation of chlorinated hydrocarbons. frtr.gov For instance, bacteria that grow on substrates like methane (B114726), propane (B168953), or toluene (B28343) produce powerful, non-specific monooxygenase enzymes. frtr.govnih.gov These enzymes, such as methane monooxygenase (MMO) and propane monooxygenase (PrMO), can co-oxidize a wide range of other compounds, including chlorinated alkanes. nih.govfrtr.gov

Studies on the related compound 1,2,3-trichloropropane (TCP) have demonstrated the effectiveness of propane-oxidizing bacteria (PrOB). nih.govresearchgate.net Strains like Mycobacterium vaccae JOB5 and Rhodococcus jostii RHA1, when grown on propane, express PrMO that can effectively degrade TCP. nih.govresearchgate.net Competitive inhibition can be observed between the primary substrate (e.g., propane) and the contaminant, which is a key characteristic of cometabolism. nih.gov The process occurs as the enzyme fortuitously binds to and transforms the chlorinated propane instead of its intended substrate. enviro.wiki

| Growth Substrate | Key Enzyme | Microbial Group (Examples) | Target Contaminants (Examples) |

| Methane/Methanol (B129727) | Methane Monooxygenase (MMO) | Methanotrophs (Methylosinus) frtr.govfrtr.gov | Trichloroethylene (B50587) (TCE), Dichloroethene (DCE) frtr.govfrtr.gov |

| Propane | Propane Monooxygenase (PrMO) | Propane-oxidizing bacteria (Mycobacterium, Rhodococcus) nih.govresearchgate.net | 1,2,3-Trichloropropane (TCP) nih.govresearchgate.net |

| Toluene | Toluene Monooxygenase/Dioxygenase | Toluene-oxidizing bacteria (Pseudomonas) frtr.gov | TCE, DCE frtr.gov |

Emerging Technologies for Chlorinated Alkane Degradation (e.g., Nanomaterials)

Recent advancements in remediation technologies have focused on the application of nanomaterials for the in-situ degradation of chlorinated hydrocarbons. ait.ac.at These materials offer high reactivity and a large surface area, making them highly effective for breaking down persistent pollutants. ait.ac.at

A prominent emerging technology is the use of nanoscale zero-valent iron (nZVI). ait.ac.atresearchgate.net These iron nanoparticles act as a strong reducing agent, capable of dehalogenating chlorinated alkanes. The high surface area of nZVI leads to rapid reaction rates. ait.ac.at To enhance their effectiveness and mobility in the subsurface, nZVI particles can be modified. For instance, they can be coated with polymers or embedded within porous silica (B1680970) particles to prevent aggregation and facilitate transport through soil and groundwater. researchgate.netresearchgate.net

Bimetallic nanoparticles, such as iron doped with a catalyst like palladium (Pd) or platinum, have also been developed. The catalyst enhances the rate of reductive dehalogenation. ait.ac.at Research has also explored the use of biogenic nanoparticles, where microorganisms are used to produce metallic nanoparticles like palladium. acs.orgnih.gov These biogenic catalysts have shown high efficiency in dechlorinating compounds like trichloroethylene. acs.orgnih.gov

Another approach involves combining nanomaterials with other remediation techniques. For example, nZVI can be used in conjunction with chemical oxidation processes to create advanced oxidation-reduction systems for more complete contaminant destruction. mdpi.com

Assessment of Remediation Effectiveness and Long-Term Environmental Performance

Assessing the effectiveness of remediation efforts for chlorinated propane contamination is a critical, multi-faceted process that extends beyond the initial treatment phase. It involves long-term monitoring (LTM) to evaluate the ongoing performance of the implemented technology and to ensure the protection of environmental and human health. enviro.wikiwa.gov

The primary goal of remediation is to reduce contaminant concentrations to meet regulatory cleanup levels. wa.gov Key metrics for assessing performance include the reduction in maximum contaminant concentrations and the geometric mean concentration across the treatment zone. environmentalrestoration.wiki Studies evaluating in-situ remediation technologies for chlorinated solvents show that, on average, a reduction in maximum groundwater concentrations of about 0.2 to 1.4 Orders of Magnitude (41% to 96%) can be achieved. environmentalrestoration.wiki

Long-term monitoring programs are designed to track contaminant concentrations in groundwater over time to:

Verify that the contaminant plume is shrinking or stable. enviro.wiki

Document that the remediation technology continues to be effective. enviro.wiki

Confirm that contaminant concentrations are consistently decreasing and progressing toward cleanup goals. enviro.wikiclu-in.org

Ensure that no harmful intermediate breakdown products are accumulating. ait.ac.atusgs.gov

Regulatory Frameworks and Policy Implications

National and International Regulatory Status of Chlorinated Propanes

Regulatory efforts have historically concentrated on one- and two-carbon chlorinated aliphatic hydrocarbons (CAHs) like trichloroethylene (B50587) (TCE) and perchloroethylene (PCE). tandfonline.com Consequently, many three-carbon CAHs, including heptachloropropane, remain under-reviewed and are subject to less stringent regulation. tandfonline.comtandfonline.com

In the United States, the Environmental Protection Agency (EPA) tracks 1,1,1,2,3,3,3-Heptachloropropane under the Toxic Substances Control Act (TSCA). epa.gov The substance is listed on the TSCA Chemical Substance Inventory. epa.gov Wastes containing chlorinated solvents are generally regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA), which mandates specific handling, transport, and disposal protocols. p2infohouse.org However, specific regulations targeting this compound are not prominent. The EPA has established effluent guidelines for various industrial sectors that manufacture or use chlorinated hydrocarbons, such as the Organic Chemicals, Plastics, and Synthetic Fibers (OCPSF) category, which may apply to facilities releasing this compound. epa.gov

Internationally, regulations also vary. In the European Union, for instance, the Industrial Emissions Directive (2010/75/EU) regulates releases of pollutants to the atmosphere, which would include chlorinated solvents. olinchlorinatedorganics.com However, specific, universally adopted regulations for this compound are lacking. The regulatory status of many 3C-CAHs is often inadequate at both federal and state levels in the U.S. and globally. tandfonline.comfigshare.com

Inclusion or Consideration under Persistent Organic Pollutants (POPs) Conventions (e.g., Stockholm Convention)

Persistent Organic Pollutants (POPs) are toxic chemicals that resist degradation, bioaccumulate in fatty tissues, and are prone to long-range environmental transport. csb.gov.trunep.orgepa.gov The Stockholm Convention is a global treaty aimed at eliminating or restricting the production and use of these substances. pops.intwikipedia.org

Currently, this compound is not listed in any of the annexes of the Stockholm Convention. pops.int The convention lists several other chlorinated compounds, including pesticides like heptachlor (B41519) and industrial chemicals such as polychlorinated biphenyls (PCBs) and short-chain chlorinated paraffins (SCCPs). pops.intsprep.orgundp.orgpops.int For a chemical to be considered for inclusion, it must meet specific screening criteria related to persistence, bioaccumulation, potential for long-range environmental transport, and evidence of adverse effects on human health or the environment. sprep.org

While many organochlorine compounds exhibit the characteristics of POPs, the lack of comprehensive research and data on the environmental fate and toxicological profile of this compound likely contributes to its absence from consideration under the Stockholm Convention.

Challenges in Regulatory Development for Underrecognized Three-Carbon CAHs

The development of robust regulations for underrecognized three-carbon CAHs like this compound faces several significant hurdles. A primary challenge is the pronounced lack of scientific attention and research compared to their one- and two-carbon relatives. tandfonline.comtandfonline.comresearchgate.net This results in substantial knowledge gaps regarding their prevalence in the environment, toxicology, and pathways of human exposure. tandfonline.comresearchgate.net

Key challenges include:

Data Scarcity: There is a general lack of comprehensive studies on the environmental fate, transport, and toxicity of many 3C-CAHs. tandfonline.comresearchgate.net This deficiency hinders the ability of regulatory bodies to perform accurate risk assessments needed to establish health-protective standards.

Focus on a Few Compounds: Research and regulatory actions have been overwhelmingly directed at a small number of high-profile CAHs, such as 1,2,3-trichloropropane (B165214) (1,2,3-TCP), leaving a broader class of related compounds unevaluated. tandfonline.com

Analytical Difficulties: The complex mixtures and numerous isomers of chlorinated propanes can present analytical challenges, making it difficult to accurately measure and monitor these compounds in various environmental media. nih.gov

Economic and Political Factors: The process of regulating new chemical substances can be influenced by political and economic considerations, including the costs of compliance for industries where these chemicals are used as intermediates or are generated as byproducts. researchgate.net

These challenges collectively contribute to significant inadequacies in existing regulations for many 3C-CAH compounds, creating a potential blind spot in environmental and health protection efforts. tandfonline.comfigshare.com

Risk Assessment Methodologies for Environmental and Human Health Exposure

Standardized risk assessment methodologies are used to evaluate the potential adverse health effects of exposure to chemical substances. For chlorinated hydrocarbons, these assessments typically follow guidelines established by agencies like the U.S. EPA. nih.govnih.gov

The process for assessing the risk of compounds like this compound would generally involve:

Hazard Identification: Determining whether the chemical can cause adverse health effects.

Dose-Response Assessment: Evaluating the quantitative relationship between the dose of the substance and the incidence of adverse health effects. europa.eu

Exposure Assessment: Identifying and quantifying human exposure through various pathways. For chlorinated hydrocarbons in contaminated groundwater, key pathways include oral ingestion, dermal absorption (e.g., during showering), and inhalation of volatilized compounds. nih.govnih.govmdpi.com

Risk Characterization: Integrating the information from the previous steps to estimate the incidence of health effects under various exposure scenarios. This includes calculating a hazard index for non-carcinogenic risks and estimating excess cancer risk for carcinogenic compounds. nih.govnih.gov

Studies on other chlorinated hydrocarbons show that the oral ingestion pathway often contributes the most significant risk, accounting for over 90% of both carcinogenic and non-carcinogenic risks in some cases. nih.govmdpi.com Advanced techniques like Monte Carlo simulations are often employed in these assessments to analyze the sensitivity of risk estimates to various factors, such as contaminant concentration and exposure duration. nih.govnih.gov

Policy Recommendations for Environmental Management and Pollution Prevention

Effective management of underregulated chemicals like this compound requires a proactive and multi-faceted policy approach. Based on strategies for other chlorinated solvents, the following recommendations can be made:

Promote Source Reduction: The most desirable approach is to prevent pollution at its source. epa.gov Policies should encourage industries to adopt cost-effective changes in production processes, substitute less toxic substances, and implement conservation techniques to reduce or eliminate the generation of chlorinated hydrocarbon waste. epa.gov

Adopt a Life-Cycle Approach: Regulators should consider the entire life cycle of the chemical, from manufacture and use to disposal and release. rand.org This holistic view helps identify potential environmental impacts at each stage and prevents shifting pollution from one medium to another (e.g., from land to air). rand.org

Strengthen Waste Management Regulations: Land disposal of untreated chlorinated solvent wastes should be restricted. rand.org The preferred disposal method is sending the material to a licensed reclaimer or a permitted incinerator, in compliance with all federal, state, and local regulations. p2infohouse.org

Implement Control Technologies: For facilities where emissions are unavoidable, policies should mandate the use of Best Available Control Technology (BACT), such as carbon adsorption systems, to minimize releases to the environment. p2infohouse.orgaugustmack.com

Fund Research and Fill Data Gaps: There is a critical need for further research on the environmental occurrence, fate, and toxicity of 3C-CAHs. tandfonline.com Public funding should be directed toward these understudied compounds to provide the scientific basis for developing effective regulations and management strategies. tandfonline.comresearchgate.net

Enhance Monitoring and Reporting: Requirements for monitoring and public reporting of releases, similar to the Toxic Release Inventory (TRI) in the U.S., can increase transparency and incentivize emission reductions. cdc.gov

By implementing these policies, regulators can better manage the risks associated with this compound and other underrecognized chlorinated compounds.

Future Research Directions and Unresolved Challenges

Refinement of Environmental Fate and Transport Models for Highly Chlorinated Propanes

The long-range transport and environmental persistence of highly chlorinated propanes, such as 1,1,1,2,3,3,3-heptachloropropane, require sophisticated modeling to predict their distribution and ultimate fate. nih.gov Future research must focus on refining existing multimedia fate and transport models. These models are crucial for understanding how these compounds move through air, water, and soil. epa.govcdc.gov

Current models, like the BETR-Global model used for chlorinated paraffins, can simulate global dispersion and identify source-receptor relationships. nih.gov However, the accuracy of these models is contingent on precise data regarding the chemical properties of the specific compound, including its partitioning behavior (KAW, KOA, KOW), degradation half-life, and how it reacts to changes in environmental conditions. nih.govepa.gov For instance, solute transport modeling has been used to predict the movement of chlorinated solvents in groundwater, but its accuracy can be limited by a lack of precise data on the initial contamination and hydrogeological conditions. usgs.govusgs.gov

Therefore, a key research direction is the acquisition of more accurate, compound-specific data for this compound to enhance the predictive power of these models. This will enable more effective evaluation of potential global and regional emission-reduction strategies. nih.gov

Elucidation of Novel Toxicological Mechanisms and Dose-Response Relationships

Understanding the full toxicological profile of this compound is paramount for assessing its risk to human health and the environment. While general information on the hazards of similar compounds exists, detailed mechanistic studies on this specific isomer are lacking. Future research should prioritize elucidating the specific pathways through which it exerts toxic effects.

This includes investigating its potential for bioaccumulation in organisms and subsequent biomagnification through the food chain. frontiersin.org Research should also focus on identifying the molecular targets and cellular responses to exposure, moving beyond broad classifications of toxicity. Determining precise dose-response relationships is critical for establishing safe exposure limits and environmental quality standards.

Development of Advanced, Real-Time Analytical Techniques for Environmental Monitoring

The ability to detect and quantify this compound in various environmental matrices is fundamental to monitoring its presence and assessing the efficacy of remediation efforts. While traditional techniques like gas chromatography are available, there is a pressing need for more advanced, real-time analytical methods. azolifesciences.comnist.gov

Future research should focus on developing novel nanosensors and biosensors that can provide immediate or near-immediate detection of pollutants with high accuracy. azolifesciences.com The integration of technologies like two-dimensional gas chromatography (GC×GC) and high-resolution mass spectrometry (HRMS) can significantly improve the ability to analyze complex mixtures of organic pollutants. azolifesciences.comsemanticscholar.org Furthermore, the development of portable analytical devices would facilitate on-site analysis, reducing the time and cost associated with sample transportation to laboratories. azolifesciences.com

Table 1: Advanced Analytical Techniques for Pollutant Detection

| Technique | Description | Potential Application for Heptachloropropane |

| Nanosensors/Biosensors | Utilize nanomaterials or biological components for highly sensitive and specific detection. | Real-time monitoring in water or air. azolifesciences.com |

| Two-Dimensional Gas Chromatography (GC×GC) | Provides enhanced separation of complex mixtures compared to traditional GC. | Improved resolution from other chlorinated compounds in environmental samples. azolifesciences.com |

| High-Resolution Mass Spectrometry (HRMS) | Enables precise mass determination, aiding in the identification of unknown compounds. | Accurate identification and quantification at low concentrations. azolifesciences.com |

| Portable Analytical Devices | Miniaturized instruments for on-site analysis. | Rapid screening of contaminated sites. azolifesciences.com |

Innovation in Sustainable and Cost-Effective Remediation Technologies

The remediation of sites contaminated with persistent organic pollutants like this compound presents significant challenges. Future research must focus on developing innovative and sustainable remediation technologies that are both effective and economically viable. nih.gov

Current approaches often involve complex and expensive methods. nih.gov Promising areas for innovation include in situ bioremediation, which utilizes microorganisms to break down contaminants, and the use of stabilizing agents to reduce contaminant mobility in soil. nih.gov Other emerging techniques like vermi-remediation, which uses earthworms to bioaccumulate and degrade pollutants, and the use of natural material-based filters, also warrant further investigation for their applicability to chlorinated propanes. nih.gov Low-temperature thermal remediation is another evolving sustainable solution that can expedite the breakdown of contaminants in the subsurface.

Addressing Regulatory Gaps and Promoting International Cooperation

The transboundary nature of persistent organic pollutants necessitates a global approach to regulation. frontiersin.org While international agreements like the Stockholm Convention on Persistent Organic Pollutants and the UNECE Long-Range Transboundary Air Pollution (LRTAP) Convention provide frameworks for managing some hazardous chemicals, specific regulations for this compound may be lacking or insufficient. frontiersin.org

Future efforts should focus on a thorough evaluation of existing regulatory frameworks to identify and address any gaps. This includes promoting international cooperation in research, information sharing, and the harmonization of monitoring and control measures. frontiersin.org Collaborative efforts are particularly crucial for assisting developing countries that may lack the analytical capacity and resources to manage these pollutants effectively. frontiersin.org

Integrated Approaches for Understanding and Mitigating Impacts

A holistic and integrated approach is essential for effectively understanding and mitigating the environmental and health impacts of this compound. This requires moving beyond siloed research efforts and fostering collaboration across various disciplines, including chemistry, toxicology, environmental science, and policy-making.

Future research should aim to connect the dots between environmental fate modeling, toxicological assessments, analytical advancements, and remediation technologies. For example, improved environmental models can guide monitoring efforts, while new analytical techniques can provide the data needed to validate these models and assess the effectiveness of remediation strategies. By integrating these different facets of research, a more comprehensive and effective approach to managing the risks posed by this compound can be achieved.

常见问题

Q. How to address discrepancies in toxicity profiles across in vitro and in vivo models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。